molecular formula C16H15N3OS B3153571 5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 76111-25-6

5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B3153571
CAS No.: 76111-25-6
M. Wt: 297.4 g/mol
InChI Key: SQFPWKNPZIGKGW-UHFFFAOYSA-N
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Description

5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound with the molecular formula C16H15N3OS and a molecular weight of 297.37 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Chemical Reactions Analysis

5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of cytochrome P450 enzymes, affecting the metabolism of various substrates . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenyl and triazole rings, which contribute to its diverse range of applications and activities.

Properties

IUPAC Name

3-[(2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-12-7-5-6-10-14(12)20-11-15-17-18-16(21)19(15)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFPWKNPZIGKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322761
Record name 3-[(2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807415
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

76111-25-6
Record name 3-[(2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
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5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
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5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

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